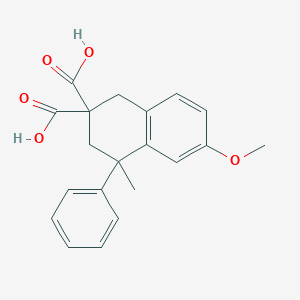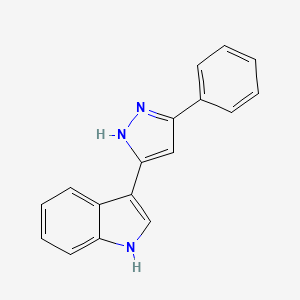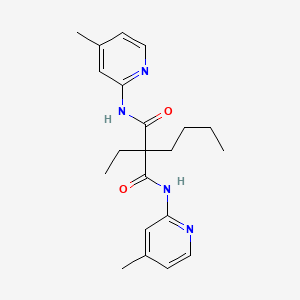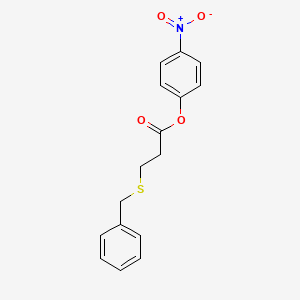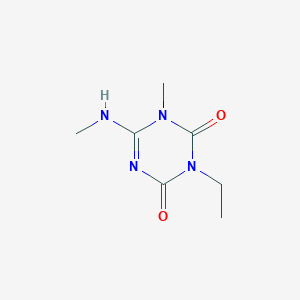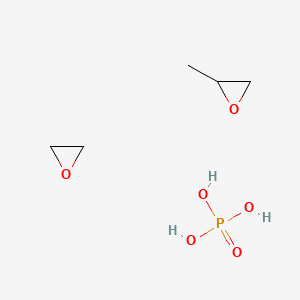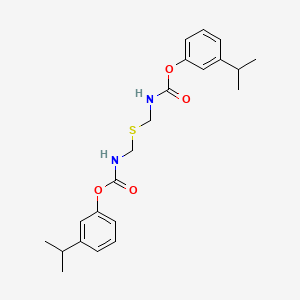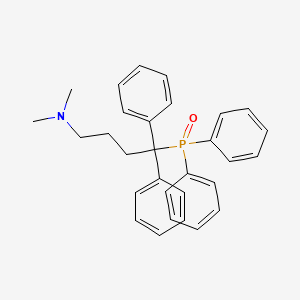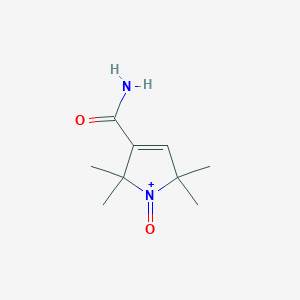
1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo- is a heterocyclic compound with significant interest in various scientific fields. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of the aminocarbonyl group and the tetramethyl substitutions make this compound unique and potentially useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrole derivatives, including 1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo-, can be achieved through several methods. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines . Another method is the Hantzsch synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of ammonia .
Industrial Production Methods: Industrial production of pyrrole derivatives often involves catalytic processes. For example, the reaction of furan with ammonia over an alumina catalyst at high temperatures can produce pyrrole derivatives . Additionally, metal-catalyzed conversions of primary diols and amines to pyrroles have been developed, offering high selectivity and efficiency .
化学反应分析
Types of Reactions: 1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyrrole ring can be substituted with various groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .
科学研究应用
1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo- involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The pathways involved in its mechanism of action include enzyme inhibition and receptor binding, leading to various biological effects .
相似化合物的比较
Pyrrole: A basic five-membered aromatic ring with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Indole: A fused ring system containing a benzene ring fused to a pyrrole ring.
Uniqueness: 1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo- is unique due to its specific substitutions and functional groups.
This detailed article provides a comprehensive overview of 1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
46147-14-2 |
|---|---|
分子式 |
C9H15N2O2+ |
分子量 |
183.23 g/mol |
IUPAC 名称 |
2,2,5,5-tetramethyl-1-oxopyrrol-1-ium-3-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h5H,1-4H3,(H-,10,12)/p+1 |
InChI 键 |
SSXFGYOPEKRZHL-UHFFFAOYSA-O |
规范 SMILES |
CC1(C=C(C([N+]1=O)(C)C)C(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


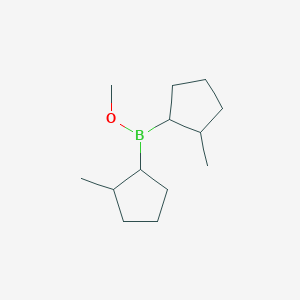
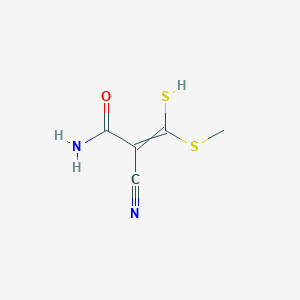
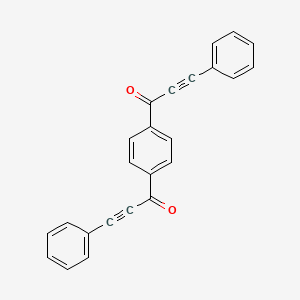
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
